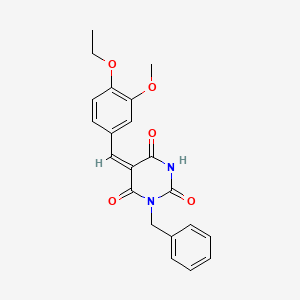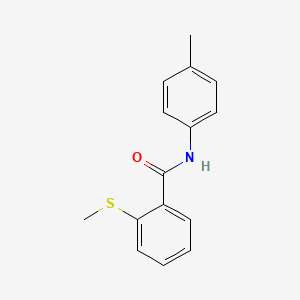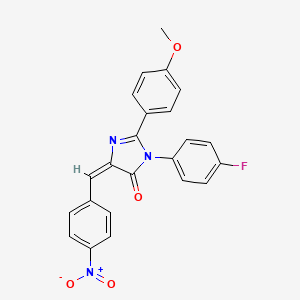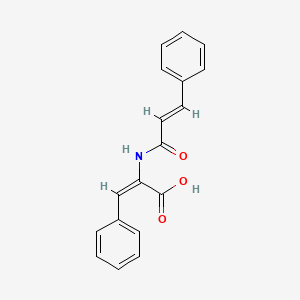![molecular formula C17H24N4O2 B4935024 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide (abbreviated as PBIT) is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. PBIT is a nicotinamide derivative that has been synthesized by several methods and has shown promising results in scientific research.
Mecanismo De Acción
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide exerts its effects by binding to the catalytic domain of PARP-1, inhibiting its enzymatic activity. This leads to the accumulation of DNA damage, which triggers cell death pathways, particularly in cancer cells. 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also been shown to modulate the activity of other enzymes, including glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in breast cancer and leukemia cells. It has also been shown to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that support tumor growth. 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its high specificity and potency as a PARP-1 inhibitor, which makes it a valuable tool for studying the role of PARP-1 in cellular processes. 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also shown good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. One area of interest is the development of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide's effects on other enzymes and cellular processes, which may have implications for the treatment of various diseases. Additionally, the development of new synthesis methods for 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide may improve its availability and facilitate its use in scientific research.
Métodos De Síntesis
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide can be synthesized by several methods, including the reaction of 6-bromo-nicotinamide with tert-butylamine and 3-propyl-5-isoxazolecarboxylic acid, followed by purification through column chromatography. Another method involves the reaction of 6-chloronicotinamide with tert-butylamine and 3-propyl-5-isoxazolecarboxylic acid, followed by purification through recrystallization.
Aplicaciones Científicas De Investigación
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has shown promising results as an inhibitor of the enzyme poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death pathways. In pharmacology, 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been investigated as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and inflammation. In biotechnology, 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been used as a tool to study the role of PARP-1 in cellular processes.
Propiedades
IUPAC Name |
6-(tert-butylamino)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-5-6-13-9-14(23-21-13)11-19-16(22)12-7-8-15(18-10-12)20-17(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICYBDIXFPXZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)



![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)

![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4935014.png)
![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)



![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4935042.png)